molecular formula C20H16FN5O3S B2718923 CCR1 antagonist 9

CCR1 antagonist 9

Cat. No.: B2718923
M. Wt: 425.4 g/mol
InChI Key: DCHROQCNJDJPGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

CCR1 antagonist 9 is a potent and selective inhibitor of the CC chemokine receptor 1 (CCR1). This receptor is a G protein-coupled receptor expressed on various leukocytes and is involved in the initiation and exacerbation of inflammatory conditions. This compound has shown promise in preclinical studies for its potential therapeutic applications in autoimmune and inflammatory diseases .

Preparation Methods

The synthesis of CCR1 antagonist 9 involves a convergent, robust, and concise approach utilizing continuous flow technology. The synthetic route includes an expeditious S_N_Ar sequence for cyclopropane introduction, followed by a safe, continuous flow Curtius rearrangement for the synthesis of a p-methoxybenzyl carbamate. This process comprises three chemical transformations: azide formation, rearrangement, and isocyanate trapping. The method is highly efficient, with a short residence time and high material throughput, and has been successfully executed on a 40 kg scale .

Chemical Reactions Analysis

CCR1 antagonist 9 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.

    Reduction: Reduction reactions can be performed using common reducing agents to yield reduced forms of the compound.

    Substitution: Substitution reactions, particularly nucleophilic substitution, are common in the synthesis and modification of this compound.

    Reagents and Conditions: Common reagents used in these reactions include azides, isocyanates, and various catalysts.

Scientific Research Applications

CCR1 antagonist 9 has a wide range of scientific research applications:

Mechanism of Action

CCR1 antagonist 9 exerts its effects by binding to the CCR1 receptor on leukocytes, thereby inhibiting the receptor’s interaction with its natural ligands, such as macrophage inflammatory protein-1 alpha (MIP-1α) and regulated upon activation, normal T cell expressed and secreted (RANTES). This inhibition prevents the migration of leukocytes to sites of inflammation, reducing the inflammatory response. The compound’s mechanism involves the reprogramming of macrophages and the modulation of immune cell infiltration .

Comparison with Similar Compounds

CCR1 antagonist 9 is unique in its high potency and selectivity for the CCR1 receptor. Similar compounds include:

This compound stands out due to its efficient synthesis, high selectivity, and promising preclinical results, making it a valuable compound for further research and development.

Properties

IUPAC Name

1-(4-fluorophenyl)-N-[(2-methylsulfonylpyridin-4-yl)methyl]pyrazolo[3,4-c]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16FN5O3S/c1-30(28,29)19-8-13(6-7-23-19)9-24-20(27)17-10-22-12-18-16(17)11-25-26(18)15-4-2-14(21)3-5-15/h2-8,10-12H,9H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCHROQCNJDJPGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=NC=CC(=C1)CNC(=O)C2=CN=CC3=C2C=NN3C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16FN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A 250 mL flask was charged with 1-(4-fluorophenyl)-1H-pyrazolo[3,4-c]pyridine-4-carboxylic acid (10.0 g, 33.9 mmol, 87.2 wt. %, 1.0 eq), (2-(methylsulfonyl)pyridin-4-yl)methanamine hydrochloride (8.54 g, 37.3 mmol, 97.3 wt. %, 1.10 eq), NMP (30 mL) and finally N-methylmorpholine (18.6 mL, 169.5 mmol, 5.0 eq). To the slurry was charged propylphosphonic anhydride (23.97 mL, 40.68 mmol, 50 wt. % solution in EtOAc, 1.2 eq). The batch was then heated to 60° C. and held at this temperature for 1 hour. Water (80 mL) was charged, and the batch was cooled to ambient temperature and held for 1 hour. The batch was filtered, the solid washed with water, and then oven dried under vacuum to afford the title compound as a light yellow solid, 12.7 g, >99.5 area % purity by HPLC, 88% yield.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
8.54 g
Type
reactant
Reaction Step One
Quantity
18.6 mL
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Name
propylphosphonic anhydride
Quantity
23.97 mL
Type
reactant
Reaction Step Two
Name
Quantity
80 mL
Type
solvent
Reaction Step Three
Yield
88%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.